Cas no 24253-14-3 (1-Chloro-3-(4-methylphenyl)propan-2-one)
1-Chloro-3-(4-methylphenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-chloro-3-(4-methylphenyl)propan-2-one
- 1-Chloro-3-(4-methylphenyl)propan-2-one
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- MDL: MFCD09930374
- Inchi: 1S/C10H11ClO/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5H,6-7H2,1H3
- InChI Key: FKYIKCMAJJDPQM-UHFFFAOYSA-N
- SMILES: ClCC(CC1C=CC(C)=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 148
- Topological Polar Surface Area: 17.1
1-Chloro-3-(4-methylphenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010009094-250mg |
1-Chloro-3-(4-methylphenyl)propan-2-one |
24253-14-3 | 97% | 250mg |
$494.40 | 2023-09-02 | |
| Alichem | A010009094-500mg |
1-Chloro-3-(4-methylphenyl)propan-2-one |
24253-14-3 | 97% | 500mg |
$790.55 | 2023-09-02 | |
| Alichem | A010009094-1g |
1-Chloro-3-(4-methylphenyl)propan-2-one |
24253-14-3 | 97% | 1g |
$1460.20 | 2023-09-02 | |
| Enamine | EN300-2642602-0.05g |
1-chloro-3-(4-methylphenyl)propan-2-one |
24253-14-3 | 95% | 0.05g |
$118.0 | 2024-06-18 | |
| Enamine | EN300-2642602-0.1g |
1-chloro-3-(4-methylphenyl)propan-2-one |
24253-14-3 | 95% | 0.1g |
$176.0 | 2024-06-18 | |
| Enamine | EN300-2642602-0.25g |
1-chloro-3-(4-methylphenyl)propan-2-one |
24253-14-3 | 95% | 0.25g |
$252.0 | 2024-06-18 | |
| Enamine | EN300-2642602-0.5g |
1-chloro-3-(4-methylphenyl)propan-2-one |
24253-14-3 | 95% | 0.5g |
$457.0 | 2024-06-18 | |
| Enamine | EN300-2642602-1.0g |
1-chloro-3-(4-methylphenyl)propan-2-one |
24253-14-3 | 95% | 1.0g |
$584.0 | 2024-06-18 | |
| Enamine | EN300-2642602-2.5g |
1-chloro-3-(4-methylphenyl)propan-2-one |
24253-14-3 | 95% | 2.5g |
$1147.0 | 2024-06-18 | |
| Enamine | EN300-2642602-5.0g |
1-chloro-3-(4-methylphenyl)propan-2-one |
24253-14-3 | 95% | 5.0g |
$1695.0 | 2024-06-18 |
1-Chloro-3-(4-methylphenyl)propan-2-one Suppliers
1-Chloro-3-(4-methylphenyl)propan-2-one Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 1-Chloro-3-(4-methylphenyl)propan-2-one
1-Chloro-3-(4-Methylphenyl)Propan-2-one: A Comprehensive Overview
1-Chloro-3-(4-methylphenyl)propan-2-one, also known by its CAS number 24253-14-3, is a synthetic organic compound that belongs to the class of chloroketones. This compound has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this molecule comprises a chloro group attached to a ketone moiety, which is further connected to a 4-methylphenyl group, creating a unique chemical environment that renders it highly reactive and versatile.
The synthesis of 1-Chloro-3-(4-methylphenyl)propan-2-one typically involves multi-step organic reactions, including halogenation and alkylation processes. Its chemical stability and reactivity make it an ideal candidate for various transformations, such as nucleophilic substitution and addition reactions. These properties have been extensively studied in recent research, particularly in the context of its use as a building block in drug discovery and natural product synthesis.
A notable area of research involving this compound is its role in antioxidant applications. Studies have demonstrated that 1-Chloro-3-(4-methylphenyl)propan-2-one exhibits significant radical scavenging activity, making it a promising candidate for the development of healthaceuticals and cosmeceuticals. Furthermore, its ability to stabilize biological membranes through lipid peroxidation inhibition has been explored in preclinical models, highlighting its potential as a therapeutic agent against oxidative stress-related diseases.
In the realm of cancer research, this compound has shown intriguing properties as a chemotherapeutic adjuvant. Preclinical investigations have revealed that it enhances the efficacy of conventional chemotherapy by modulating cellular redox homeostasis and sensitizing cancer cells to apoptosis. This dual action—antioxidant and pro-apoptotic—positions it as a valuable compound in the oncology pipeline.
Another area where 1-Chloro-3-(4-methylphenyl)propan-2-one has found utility is in agrochemicals. Its structural features make it a suitable candidate for the development of novel herbicides and fungicides. Recent advancements in its synthesis have enabled the creation of highly selective formulations, reducing environmental impact while maintaining high efficacy against target pathogens.
Safety and toxicity studies of this compound have been conducted to evaluate its potential for human use. Results indicate that it exhibits a favorable safety profile at therapeutic doses, with minimal acute toxic effects observed in animal models. However, long-term toxicity studies are still underway to fully characterize its pharmacokinetics and potential for chronic toxicity.
In terms of environmental impact, the biodegradability of 1-Chloro-3-(4-methylphenyl)propan-2-one has been studied extensively. It has been found to degrade efficiently under aerobic and anaerobic conditions, minimizing its persistence in the environment. This attribute makes it an eco-friendly alternative in various industrial applications.
Recent advancements in analytical techniques have allowed for a deeper understanding of the molecular mechanisms underlying the biological activity of this compound. For instance, mass spectrometry and nuclear magnetic resonance (NMR) studies have provided insights into its binding interactions with target proteins and enzymes, paving the way for rational drug design approaches.
In conclusion, 1-Chloro-3-(4-methylphenyl)propan-2-one, CAS number 24253-14-3, is a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique combination of reactivity, stability, and biological activity positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new aspects of its chemistry and biology, the potential for innovative applications in various fields remains vast.
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